N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide
Description
N-{2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide is a hybrid molecule combining a 6,7-dimethoxy-tetrahydroisoquinoline core, a sulfonyl ethyl linker, and an adamantane carboxamide moiety. The adamantane group, known for its lipophilic and bulky nature, may enhance blood-brain barrier penetration or modulate receptor binding. The sulfonyl ethyl bridge likely contributes to metabolic stability and electronic properties. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with compounds investigated for receptor modulation or enzyme inhibition.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5S/c1-30-21-10-19-3-5-26(15-20(19)11-22(21)31-2)32(28,29)6-4-25-23(27)24-12-16-7-17(13-24)9-18(8-16)14-24/h10-11,16-18H,3-9,12-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKKFCBNHODKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a common structure in many bioactive molecules
Mode of Action
It is likely that the compound interacts with its targets through the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety. The adamantane-1-carboxamide group may also play a role in the interaction with the target. The resulting changes from these interactions are currently unknown and require further investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other bioactive molecules, it is possible that this compound may affect similar pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the structural similarity to other bioactive molecules, it is possible that this compound may have similar effects
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrahydroisoquinoline Derivatives
lists several 6,7-dimethoxy-tetrahydroisoquinoline derivatives with varying substituents:
- 6e: 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. The methylsulfonyl group directly attached to the tetrahydroisoquinoline core contrasts with the target compound’s sulfonyl ethyl linker. This difference may reduce steric hindrance in 6e but decrease metabolic stability due to smaller substituents.
- 6f: 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide.
Key Structural Differences :
The adamantane group in the target compound significantly increases lipophilicity (LogP), which may enhance tissue distribution but reduce aqueous solubility.
Adamantane-Containing Analogs
describes N-(4-ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1), which shares the adamantane carboxamide moiety but lacks the tetrahydroisoquinoline-sulfonyl ethyl unit.
- The absence of a sulfonyl group may result in faster metabolic clearance compared to the target compound.
Sulfonyl Ethyl-Linked Compounds
A compound from features a methylsulfonyl ethyl group attached to a thienopyrrole-acetamide scaffold. While structurally distinct, the sulfonyl ethyl linker in both compounds suggests shared strategies for improving stability and electronic effects. The target compound’s adamantane carboxamide may confer superior target affinity compared to the heterocyclic acetamide in the patent compound.
Functional Implications of Structural Variations
- Lipophilicity : The adamantane group elevates LogP in the target compound, favoring CNS penetration but complicating formulation.
- Metabolic Stability : The sulfonyl ethyl linker may resist oxidative metabolism better than methylsulfonyl or carboxamide groups in analogs.
- Receptor Binding: The 6,7-dimethoxy-tetrahydroisoquinoline core is associated with adrenoceptor or sigma receptor interactions, while adamantane may modulate NMDA or antiviral targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
